molecular formula C22H29FO4 B13847651 2-(1-Piperazinyl)-phenol Dihydrochloride

2-(1-Piperazinyl)-phenol Dihydrochloride

Cat. No.: B13847651
M. Wt: 376.5 g/mol
InChI Key: GAKMQHDJQHZUTJ-MKOACCBBSA-N
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Description

N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride is a chemical compound that serves as an impurity of doxazosin. Doxazosin is widely used in biological studies to evaluate the structure-activity relationship of prazosin pharmacophore for Transport-P inhibition . This compound is significant in pharmaceutical testing and research due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride involves multiple steps, starting from the basic building blocks of benzodioxine and doxazosin. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride is scaled up using advanced chemical engineering techniques. This includes the use of large-scale reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of doxazosin impurities.

    Biology: Employed in biological studies to understand the pharmacokinetics and pharmacodynamics of doxazosin and related compounds.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the pharmaceutical industry for quality control and assurance in the production of doxazosin-based medications.

Mechanism of Action

The mechanism of action of N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride involves the inhibition of alpha-1 adrenergic receptors on vascular smooth muscle. This inhibition leads to vasodilation and a subsequent decrease in blood pressure. The compound selectively blocks the alpha-1a, alpha-1b, and alpha-1d subtypes of these receptors, which are involved in the regulation of vascular tone .

Comparison with Similar Compounds

Similar Compounds

    Doxazosin: The parent compound, used to treat hypertension and benign prostatic hyperplasia.

    Prazosin: Another alpha-1 adrenergic receptor antagonist with similar therapeutic uses.

    Terazosin: A compound with a similar mechanism of action, used for similar medical conditions.

    Tamsulosin: Selectively targets alpha-1a receptors, primarily used for benign prostatic hyperplasia.

    Alfuzosin: Another alpha-1 adrenergic receptor antagonist with similar applications.

Uniqueness

N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride is unique due to its specific structure, which allows it to serve as an impurity marker for doxazosin. This uniqueness makes it valuable in analytical and pharmaceutical research, providing insights into the purity and efficacy of doxazosin-based medications.

Properties

Molecular Formula

C22H29FO4

Molecular Weight

376.5 g/mol

IUPAC Name

(6R,8S,9R,10R,11S,13S,14R,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,11,13-14,16-17,19-20,24,26H,6,8-10H2,1-3H3/t11-,13-,14+,16+,17-,19+,20-,21-,22-/m0/s1

InChI Key

GAKMQHDJQHZUTJ-MKOACCBBSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C)F

Origin of Product

United States

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